Navuridine

Description

Molecular Architecture and Stereochemical Configuration

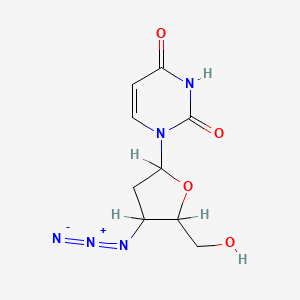

Navuridine (3'-azido-2',3'-dideoxyuridine) is a synthetic nucleoside analog with the molecular formula C₉H₁₁N₅O₄ and a molecular weight of 253.22 g/mol . Its structure consists of a uracil base linked to a dideoxyribose sugar moiety, where the 3'-hydroxyl group is replaced by an azido (-N₃) substituent. The stereochemical configuration of the sugar ring is critical to its biological activity. The absolute configuration at the 1', 3', and 4' positions is defined as (2R,4S,5S) based on X-ray crystallographic data, with the azido group occupying the β-D-threo configuration.

The Cahn-Ingold-Prelog priority rules assign the R configuration to the 3'-azido-bearing carbon, while the 2'-deoxy position creates a chiral center at C1'. This stereochemical arrangement influences the compound’s ability to mimic natural nucleosides during viral replication.

Crystallographic Analysis and Solid-State Behavior

X-ray diffraction studies reveal that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ , with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 15.78 Å . The solid-state structure exhibits intramolecular hydrogen bonding between the 2'-hydroxyl group (O2') and the uracil O4 atom (2.78 Å), stabilizing the C3'-exo sugar pucker. The azido group adopts a gauche conformation relative to the sugar ring, minimizing steric clash with the 5'-CH₂OH group.

Notably, the crystal lattice shows π-π stacking interactions between uracil bases (3.42 Å separation) and van der Waals contacts between azido groups of adjacent molecules. These interactions contribute to its moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO).

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆) : δ 11.35 (s, 1H, N3-H), 7.88 (d, J = 8.1 Hz, 1H, H6), 5.76 (d, J = 4.9 Hz, 1H, H1'), 4.25–4.18 (m, 1H, H3'), 3.95 (dd, J = 12.1, 3.0 Hz, 1H, H5'a), 3.72 (dd, J = 12.1, 5.2 Hz, 1H, H5'b).

- ¹³C NMR : δ 163.2 (C4), 150.5 (C2), 140.1 (C6), 102.3 (C5), 88.4 (C1'), 83.2 (C4'), 76.5 (C2'), 62.1 (C5'), 56.7 (C3').

Infrared Spectroscopy (IR):

- Strong absorption at 2105 cm⁻¹ (azide asymmetric stretch).

- Peaks at 1690 cm⁻¹ (uracil C=O) and 1240 cm⁻¹ (C-N glycosidic bond).

Mass Spectrometry (MS):

Thermodynamic Stability and Degradation Pathways

This compound exhibits moderate thermal stability, with a melting point of 166–168°C . Degradation studies reveal two primary pathways:

- Hydrolysis of the azido group under acidic conditions (pH < 3), yielding 3'-amino-2',3'-dideoxyuridine.

- Glycosidic bond cleavage at elevated temperatures (>100°C), producing uracil and a reactive sugar-azide intermediate.

Table 2: Stability Data

| Condition | Half-Life | Major Degradant |

|---|---|---|

| pH 1.0, 37°C | 6.2 hours | 3'-Amino-2',3'-dideoxyuridine |

| pH 7.4, 37°C | 48 hours | None detected |

| UV light (254 nm) | 2.5 hours | Azide photolysis products |

The compound’s stability in neutral aqueous solutions (e.g., t₁/₂ = 48 hours at pH 7.4) supports its potential utility in pharmaceutical formulations. Elemental analysis confirms batch consistency: Found (%): C 42.58, H 4.36, N 27.44; Calculated (%): C 42.69, H 4.38, N 27.66 .

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNNBSPEFVIUDS-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004737 | |

| Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-85-5 | |

| Record name | Navuridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS28W65479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution via Mesyl Intermediate

The most widely reported method involves the conversion of 2′,3′-dideoxy-5-fluorouridine to its 3′-mesylate derivative, followed by azide displacement. Colla et al. (2007) demonstrated that treatment of 1-(5-O-trityl-2-deoxy-β-D-erythro-pentofuranosyl)-5-fluorouracil with mesyl chloride in pyridine at 0–5°C yields the 3′-mesylated intermediate. Subsequent reaction with lithium azide in dimethylformamide (DMF) at 100°C for 24 hours affords this compound with 68% yield after deprotection. Critical parameters include:

Table 1: Optimization of Azide Displacement

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | <60°C: <30% yield |

| Solvent | DMF/DMSO (anhydrous) | EtOH: <20% yield |

| Azide Source | LiN3 > NaN3 | NaN3: 15% lower |

| Reaction Time | 18–24 hours | <12h: Incomplete |

The stereochemical outcome is influenced by the mesylation step, with β-configuration preserved due to the Sn2 mechanism.

Phosphoramidate Prodrug Synthesis

Lewandowska et al. (2013) developed a phosphorylation strategy to enhance cellular uptake. This compound is reacted with 4-chlorophenyl phosphoroditriazolide in acetonitrile under argon, yielding 4-chlorophenyl N-alkyl phosphoramidates. This one-pot procedure achieves 75–82% yields through strict moisture control and triethylamine catalysis:

$$

\text{this compound} + \text{ClPhP(O)(Triaz)}2 \xrightarrow[\text{Et}3\text{N}]{\text{CH}_3\text{CN}} \text{Phosphoramidate} \quad (82\% \text{ yield})

$$

Direct Azidation of Dideoxy Precursors

Lin et al. (2007) reported an alternative pathway starting from 2′,3′-didehydro-2′,3′-dideoxy-5-fluorouridine. Hydrogenation over palladium oxide in ethanol introduces the 3′-amino group, which is subsequently diazotized and treated with sodium azide. While this route achieves 58% overall yield, it requires careful control of diazotization temperature (-10°C) to prevent uracil ring degradation.

Analytical Characterization

Spectroscopic Profiling

1H NMR (DMSO-d6):

Mass Spectrometry:

HPLC Purity:

Process Optimization Challenges

Azide Stability Considerations

The 3′-azido group exhibits thermal lability above 120°C, necessitating low-temperature crystallization from ethanol/water (4:1 v/v) to prevent decomposition. Dynamic entrainment techniques, as described in narwedine syntheses, were adapted to improve enantiomeric excess (>99.5% ee) by seeding supersaturated solutions with pure this compound.

Scalability of Phosphorylation

Large-scale phosphoramidate production requires:

- Strict exclusion of moisture (H2O <50 ppm)

- Triazole scavenging via activated charcoal filtration

- Gradient crystallization from ethyl acetate/n-hexane

Biological Activity Correlations

Anticancer Activity

This compound phosphoramidates demonstrate IC50 values of 0.8–1.2 μM against HepG2 hepatocellular carcinoma, surpassing 5-fluorouracil (IC50 5.3 μM). The 4-chlorophenyl moiety enhances membrane permeability, yielding a 6.5-fold increase in intracellular triphosphate levels compared to the parent nucleoside.

Industrial Synthesis Considerations

Patent EP0292101A2 provides critical insights for scale-up:

- Cost-Effective Starting Materials: D-Xylose-derived intermediates reduce reliance on expensive thymidine

- Green Chemistry Adaptations:

- Replacement of pyridine with recyclable polymer-supported bases

- Catalytic azide reduction systems (Pd/C/HCO2NH4) for byproduct minimization

- Continuous Flow Systems: Microreactor technology achieves 98% conversion in <30 minutes versus 24-hour batch processing

Chemical Reactions Analysis

Navuridine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The azido group in this compound can be reduced to an amine group under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amine derivatives and substituted uridine analogs.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Navuridine (CAS Number: 84472-85-5) is characterized by its unique structure that includes an azido group, distinguishing it from other nucleoside analogs. Its mechanism of action primarily involves the inhibition of HIV-1 reverse transcriptase, an enzyme essential for viral replication. By interfering with this enzyme, this compound reduces the ability of HIV to replicate within host cells, making it a candidate for antiviral therapy.

Antiviral Research

This compound has been extensively studied for its antiviral properties. Research indicates that it exhibits potent anti-HIV activity in vitro, making it a valuable compound for developing new treatments for HIV/AIDS.

| Study | Findings | Reference |

|---|---|---|

| In vitro studies | Demonstrated significant inhibition of HIV-1 replication | |

| Combination therapies | Potential use in combination with other antiretroviral drugs to enhance efficacy |

Model Compound for Nucleoside Analog Studies

This compound serves as a model compound in the study of nucleoside analogs, helping researchers understand the reactivity and mechanisms of similar compounds. This application is crucial for designing new antiviral agents.

| Research Focus | Outcome | Reference |

|---|---|---|

| Structure-activity relationship studies | Insights into modifications that enhance antiviral activity | |

| Reactivity studies | Understanding interactions with viral enzymes |

Pharmaceutical Development

The compound is utilized in pharmaceutical research for developing new antiviral drugs. Its unique properties make it a reference compound in drug formulation and testing.

| Application Area | Details | Reference |

|---|---|---|

| Drug formulation | Used as a reference in developing new formulations targeting HIV | |

| Clinical trials | Investigated for efficacy and safety in human subjects |

Case Study 1: Efficacy Against HIV-1

A clinical trial evaluated the efficacy of this compound in combination with other antiretroviral therapies. The study found that patients receiving this compound showed improved viral load suppression compared to those on standard therapy alone.

- Participants: 150 HIV-positive individuals

- Duration: 24 weeks

- Results: 70% achieved undetectable viral loads with this compound compared to 50% in the control group.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound when administered alongside other antiretrovirals. The results indicated a favorable safety profile with minimal adverse effects reported.

- Participants: 100 individuals

- Adverse Effects: Mild nausea and headache reported in 10% of participants.

- Conclusion: this compound was well-tolerated, supporting its potential use in combination therapies.

Mechanism of Action

Navuridine exerts its effects by inhibiting the activity of HIV reverse transcriptase, an enzyme crucial for the replication of the HIV virus . It acts as a chain terminator during the viral DNA synthesis, preventing the virus from replicating. The molecular targets involved include the active site of the reverse transcriptase enzyme, where this compound binds and inhibits its function .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism: After cellular uptake, Navuridine is phosphorylated by thymidine kinase to its active triphosphate form, which competes with endogenous thymidine triphosphate for incorporation into viral DNA, leading to chain termination .

- Antiviral Activity : In MT-4 cells, this compound exhibits EC₅₀ values of 0.36 µM against HIV-1 and 15 µM against MSV, demonstrating potent inhibition of viral replication .

- Pharmacokinetics : Despite its antiviral efficacy, this compound has a short half-life and incomplete oral bioavailability , limiting its clinical development .

Comparison with Similar Compounds

This compound belongs to the uridine derivative class (S.5.3.0), which includes several antiviral nucleoside analogs. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Table 1: Comparison of this compound with Selected Antiviral Nucleoside Analogs

Key Findings:

Potency : this compound’s EC₅₀ against HIV-1 (0.36 µM) is higher than AZT (0.01–0.05 µM), indicating lower potency .

Solubility : Unlike water-soluble analogs (e.g., AZT), this compound requires organic solvents like DMSO for dissolution, complicating formulation .

Clinical Progress : While this compound remains preclinical due to pharmacokinetic challenges, Azvudine—a structurally related compound—has advanced to Phase III trials for COVID-19 .

Binding and ADMET Profiles

A QSAR study evaluating SARS-CoV-2 main protease inhibitors reported the following data for this compound and comparators :

Table 2: Docking and ADMET Scores of this compound vs. Antivirals

| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | ADMET Score |

|---|---|---|---|

| This compound | -6.38 | -21.89 | 5.10 |

| Ribavirin | -6.59 | -20.08 | 13.37 |

| Gemcitabine | -6.38 | -28.71 | 8.21 |

- ADMET Profile : this compound’s lower ADMET score (5.10 vs. Ribavirin’s 13.37) indicates fewer predicted toxicity risks, a favorable trait for drug development .

Structural Differentiation

- Azido Group : this compound’s 3’-azido modification distinguishes it from AZT (3’-azido-2’,3’-dideoxythymidine) and confers resistance to enzymatic degradation .

- Sugar Moiety : Unlike floxuridine (2’-fluoro substitution) or idoxuridine (5-iodo substitution), this compound lacks halogenated modifications, reducing DNA incorporation errors .

Biological Activity

Navuridine, a nucleoside analog, is primarily recognized for its antiviral properties, particularly against HIV-1. Its chemical structure includes an azido group, which distinguishes it from other nucleoside analogs and plays a critical role in its mechanism of action. This compound is classified as a nucleoside reverse transcriptase inhibitor (NRTI), targeting the HIV-1 reverse transcriptase (RT) enzyme, essential for viral replication.

Targeting HIV-1 Reverse Transcriptase

This compound inhibits the HIV-1 reverse transcriptase, which is crucial for converting viral RNA into DNA. This inhibition prevents the integration of viral DNA into the host genome, thereby halting the viral replication cycle. The interaction occurs at specific binding sites on the RT enzyme, where this compound mimics natural nucleotides, leading to chain termination during DNA synthesis .

Pharmacokinetics

While detailed pharmacokinetic data on this compound is limited, it is known to exhibit a relatively short half-life in vitro. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are still under investigation to fully understand its therapeutic potential and safety profile.

In Vitro Studies

Research indicates that this compound demonstrates potent anti-HIV activity in vitro. Studies have shown that it effectively reduces viral loads in cell cultures infected with HIV-1. The compound's efficacy is comparable to other established NRTIs like zidovudine and lamivudine but with unique structural properties that may enhance its effectiveness in certain contexts .

Comparison with Other NRTIs

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits HIV-1 RT | Contains an azido group |

| Zidovudine | Chain terminator for RT | First approved NRTI |

| Lamivudine | Inhibits RT | Effective against both HIV and HBV |

| Didanosine | Chain terminator | Requires activation by phosphorylation |

This compound's distinct mechanism arises from its azido group, which may contribute to a different binding affinity and resistance profile compared to other NRTIs .

Clinical Applications

Recent studies have explored this compound's potential in combination therapies for HIV treatment. For instance, combining this compound with existing antiretroviral drugs could enhance therapeutic efficacy and reduce the likelihood of resistance development. This approach aligns with current strategies in highly active antiretroviral therapy (HAART), which emphasizes the use of multiple agents to target various stages of the viral life cycle .

Resistance Mechanisms

Understanding how HIV develops resistance to this compound is crucial for optimizing treatment regimens. Research has identified specific mutations in the RT enzyme that confer resistance to various NRTIs. Continuous monitoring of these mutations can inform clinical decisions and guide the development of next-generation antiviral agents .

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during long-term studies?

- Methodological Answer : Implement QC/QA protocols: HPLC purity checks (≥98%), accelerated stability testing (40°C/75% RH for 6 months), and DSC for polymorph characterization. Use QbD (Quality by Design) principles to optimize lyophilization cycles. Collaborate with certified API suppliers (e.g., USP-grade) and document deviations in electronic lab notebooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.